molecular formula C12H10N2O2 B009119 Naphthalene-2,3-dicarboxamide CAS No. 106733-12-4

Naphthalene-2,3-dicarboxamide

Cat. No.: B009119
CAS No.: 106733-12-4
M. Wt: 214.22 g/mol
InChI Key: OABIEOPOGPOCJL-UHFFFAOYSA-N
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Description

2,3-Naphthalenedicarboxamide is an organic compound with the molecular formula C10H6(CONH2)2 It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxamide groups attached to the 2 and 3 positions of the naphthalene ring

Scientific Research Applications

2,3-Naphthalenedicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Naphthalenedicarboxamide can be synthesized through several methods. One common approach involves the reaction of 2,3-naphthalenedicarboxylic acid with ammonia or an amine under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bonds.

Industrial Production Methods

In an industrial setting, the production of 2,3-naphthalenedicarboxamide may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,3-Naphthalenedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are typical.

Major Products Formed

    Oxidation: 2,3-Naphthalenedicarboxylic acid.

    Reduction: 2,3-Naphthalenediamine.

    Substitution: Various substituted naphthalene derivatives depending on the specific reaction.

Mechanism of Action

The mechanism by which 2,3-naphthalenedicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, modifying their activity or stability. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or binding to a receptor.

Comparison with Similar Compounds

Similar Compounds

    2,3-Naphthalenedicarboxylic acid: The parent compound from which 2,3-naphthalenedicarboxamide is derived.

    2,3-Naphthalenedicarboxaldehyde: Another derivative of naphthalene with aldehyde groups instead of amide groups.

    2,3-Naphthalenedicarboximide: Contains imide groups instead of amide groups.

Uniqueness

2,3-Naphthalenedicarboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs. Its amide groups make it more suitable for certain applications, such as forming hydrogen bonds in biological systems or acting as a precursor for further chemical modifications.

Properties

IUPAC Name

naphthalene-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABIEOPOGPOCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408344
Record name 2,3-Naphthalenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106733-12-4
Record name 2,3-Naphthalenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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